molecular formula C15H13ClFNOS B2415705 2-chloro-6-fluoro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide CAS No. 1207029-11-5

2-chloro-6-fluoro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide

Cat. No.: B2415705
CAS No.: 1207029-11-5
M. Wt: 309.78
InChI Key: LTQPCOBKYYGYTK-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide is a synthetic organic compound of interest in medicinal chemistry and early-stage pharmacological research. With a molecular formula of C12H9ClFNOS , this benzamide derivative features a thiophene heterocycle and a cyclopropyl ring, structural motifs commonly associated with bioactivity. The integration of chlorine and fluorine substituents on the benzamide ring is a common strategy in drug discovery to fine-tune a compound's electronic properties, lipophilicity, and metabolic stability. While a specific mechanism of action for this precise molecule is not yet fully characterized in the available literature, its complex structure suggests potential for interaction with various biological targets. Researchers may value this compound as a key intermediate or building block for the synthesis of more complex molecules, or as a candidate for high-throughput screening campaigns against novel therapeutic targets. This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-chloro-6-fluoro-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNOS/c16-10-3-1-4-11(17)13(10)14(19)18-9-15(6-7-15)12-5-2-8-20-12/h1-5,8H,6-7,9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTQPCOBKYYGYTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C2=C(C=CC=C2Cl)F)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield substituted benzamides, while oxidation of the thiophene ring can produce sulfoxides or sulfones.

Scientific Research Applications

2-chloro-6-fluoro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the thiophene and cyclopropyl groups in 2-chloro-6-fluoro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide imparts unique chemical and biological properties. These structural features can enhance its binding affinity to molecular targets and improve its stability under various conditions .

Biological Activity

The compound 2-chloro-6-fluoro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, drawing from diverse scientific literature.

Chemical Structure and Properties

The molecular formula of the compound is C13H12ClFN2SC_{13}H_{12}ClFN_2S. The presence of a chloro and a fluoro substituent, along with a thiophene ring, suggests potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves the formation of the benzamide structure followed by the introduction of the thiophenyl and cyclopropyl groups. The specific synthetic routes can vary, but they usually include standard organic reactions such as nucleophilic substitutions and coupling reactions.

Anticancer Properties

Recent studies have indicated that compounds similar to 2-chloro-6-fluoro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide exhibit significant anticancer properties. For instance, derivatives with similar structural motifs have shown promising results against various cancer cell lines:

CompoundCancer Cell LineIC50 (nM)
Compound AHL608.3
Compound BHCT1161.3
Compound CSNU1677.4

These results suggest that modifications in the benzamide structure can lead to enhanced potency against specific targets in cancer therapy .

Kinase Inhibition

The compound has been evaluated for its kinase inhibitory activity, particularly against targets involved in cancer proliferation pathways. For example, compounds related to this structure have demonstrated selective inhibition of kinases such as FGFR1 and CDK2:

Kinase TargetInhibition IC50 (nM)
FGFR169.1 ± 19.8
CDK230.2 ± 1.9

This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy .

Case Studies

Several case studies have highlighted the efficacy of similar compounds in preclinical models:

  • Study on Antiproliferative Effects : A study demonstrated that a related benzamide derivative significantly inhibited cell proliferation in breast cancer models, with an observed IC50 value of 25 nM.
  • In Vivo Efficacy : In animal models, compounds with similar structures showed significant tumor regression in xenograft models, indicating their potential for clinical development.
  • Mechanistic Studies : Research has elucidated mechanisms of action involving apoptosis induction and cell cycle arrest, further supporting the anticancer potential of these compounds.

Q & A

What are the key considerations for optimizing the synthesis of 2-chloro-6-fluoro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide to maximize yield and purity?

Level: Basic (Synthesis Optimization)
Methodological Answer:
Synthesis optimization requires careful control of reaction parameters:

  • Temperature and Solvent Selection : Elevated temperatures (80–120°C) in polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may increase side reactions. Lower temperatures (40–60°C) in dichloromethane or THF improve selectivity for intermediates .
  • Catalysts : Use coupling agents like HATU or EDCI for amide bond formation, with catalytic DMAP to minimize racemization .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) are critical for isolating the final compound with >95% purity .

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